N6,N6-Dimethyl-xylo-adenosine
Description
Historical Context of Xylo-Nucleosides and N6-Modified Adenosines in Scientific Inquiry
The scientific journey leading to the synthesis and study of compounds like N6,N6-Dimethyl-xylo-adenosine is built upon decades of research into two distinct but related areas: xylo-nucleosides and N6-modified adenosines.
Xylo-Nucleosides: The exploration of xylo-nucleosides, which are characterized by the presence of a xylose sugar moiety instead of the typical ribose or deoxyribose, represents a significant area of nucleoside chemistry. Xylose is a C3' epimer of ribose, meaning it differs in the stereochemistry at the 3'-position of the sugar ring. This structural alteration has profound implications for the conformation and biological activity of the resulting nucleoside. Research into xylonucleic acids (XNA) has demonstrated that they can form stable, albeit different, helical structures compared to DNA and RNA. For instance, XNA has been shown to form a left-handed helix, in contrast to the right-handed helix of A- and B-form DNA. The study of xylo-nucleosides is driven by an interest in understanding the fundamental principles of nucleic acid structure and function, as well as their potential as therapeutic agents and tools for synthetic biology.
N6-Modified Adenosines: The modification of adenosine (B11128) at the N6 position of the adenine (B156593) base has been a subject of intense investigation, largely due to the discovery and importance of N6-methyladenosine (m6A) in biological systems. First identified in the 1970s, m6A is now recognized as the most abundant internal modification in eukaryotic mRNA and is also found in various other types of RNA. This modification is dynamically regulated by a complex interplay of "writer" (methyltransferases like METTL3/14), "eraser" (demethylases like FTO and ALKBH5), and "reader" (YTH domain-containing proteins) proteins. The presence of an N6-methyl group can influence RNA splicing, stability, translation, and localization, thereby playing a crucial role in gene expression regulation and various cellular processes. The study of N6,N6-dimethyladenosine, a related compound with two methyl groups at the N6 position, has also been of interest, particularly in the context of ribosome structure and function. The exploration of various N6-substituted adenosine analogs continues to be a fruitful area of research for developing new therapeutic agents.
The convergence of these two research streams—the synthesis of nucleosides with altered sugar moieties and the modification of the nucleobase—provides the foundation for the creation and investigation of compounds like this compound.
Structural Elucidation and Nomenclature of this compound
The chemical structure of this compound is defined by the covalent bonding of two key components: the N6,N6-dimethyladenine base and a xylofuranose (B8766934) sugar. The systematic IUPAC name for this compound is (2R,3R,4R,5R)-2-(6-(dimethylamino)-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol.
Below is a table summarizing the key structural and chemical identifiers for this compound.
| Identifier | Value | Source |
| IUPAC Name | (2R,3R,4R,5R)-2-(6-(dimethylamino)-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | N/A |
| CAS Number | 669055-52-1 | |
| Molecular Formula | C₁₂H₁₇N₅O₄ | |
| Molecular Weight | 295.29 g/mol | |
| SMILES | CN(C)c1ncnc2c1n(cn2)[C@H]1OC@HC@@H[C@H]1O |
Significance of this compound within Nucleoside Analog Research Paradigms
This compound is significant within the broader context of nucleoside analog research for several reasons. As an adenosine analog, it is part of a class of compounds that has yielded numerous therapeutic agents, particularly in the fields of oncology and virology. The research into such analogs is often aimed at creating molecules that can act as antimetabolites, interfering with cellular processes like DNA and RNA synthesis.
The unique combination of a xylose sugar and a dimethylated adenine base in this compound makes it a valuable tool for probing the structural and functional requirements of various biological systems. For instance, its interaction with enzymes that process nucleosides and nucleotides, such as kinases and polymerases, can provide insights into the substrate specificity of these proteins. The altered sugar pucker and the bulky dimethylamino group can influence binding and catalytic activity, helping to map the active sites of these enzymes.
Furthermore, the study of this compound contributes to the understanding of how modifications to both the sugar and the base of a nucleoside collectively impact its biological properties. This knowledge is crucial for the rational design of new nucleoside analogs with specific desired activities. Research in this area often involves comparing the effects of a series of related analogs to dissect the contribution of each structural modification.
Scope and Objectives of Academic Research on this compound
Academic research on this compound is primarily focused on its synthesis, chemical characterization, and its potential as a biological probe or therapeutic lead. The objectives of this research can be summarized as follows:
Synthesis and Chemical Analysis: A primary objective is the development of efficient and stereoselective synthetic routes to produce this compound. This includes the preparation of the modified xylose sugar and its coupling to the N6,N6-dimethyladenine base. Detailed structural characterization using techniques such as NMR spectroscopy and mass spectrometry is essential to confirm the identity and purity of the synthesized compound.
Biochemical Evaluation: A key area of investigation is the evaluation of this compound's effects in various biological assays. This can include testing its ability to inhibit cell growth, particularly in cancer cell lines, or its activity against viral replication. Such studies aim to identify any potential cytostatic or antiviral properties of the compound.
Mechanistic Studies: Researchers are interested in elucidating the mechanism of action by which this compound exerts its biological effects. This may involve investigating its interaction with specific cellular targets, such as enzymes involved in nucleoside metabolism or nucleic acid synthesis. For example, studies might explore whether the compound is a substrate or inhibitor of adenosine kinases or other key enzymes.
Structure-Activity Relationship (SAR) Studies: The compound is often studied as part of a larger set of nucleoside analogs to establish structure-activity relationships. By systematically varying the modifications on the sugar and the base, researchers can determine which structural features are critical for biological activity. This information is invaluable for the design of more potent and selective analogs.
In essence, academic research on this compound aims to leverage its unique chemical structure to advance our understanding of nucleoside biochemistry and to explore its potential for the development of new therapeutic agents.
Structure
3D Structure
Properties
Molecular Formula |
C12H17N5O4 |
|---|---|
Molecular Weight |
295.29 g/mol |
IUPAC Name |
(2R,4S,5R)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C12H17N5O4/c1-16(2)10-7-11(14-4-13-10)17(5-15-7)12-9(20)8(19)6(3-18)21-12/h4-6,8-9,12,18-20H,3H2,1-2H3/t6-,8-,9?,12-/m1/s1 |
InChI Key |
WVGPGNPCZPYCLK-QMZDVBQNSA-N |
Isomeric SMILES |
CN(C)C1=NC=NC2=C1N=CN2[C@H]3C([C@@H]([C@H](O3)CO)O)O |
Canonical SMILES |
CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications of N6,n6 Dimethyl Xylo Adenosine
Established Synthetic Routes for N6,N6-Dimethyl-xylo-adenosine
The synthesis of this compound, while not ubiquitously documented, can be achieved through established principles of nucleoside chemistry. A common strategy involves the glycosylation of a protected purine (B94841) base with a suitable xylofuranose (B8766934) derivative. One plausible route begins with the preparation of a protected 6-chloropurine (B14466), which is then coupled with a protected xylofuranose donor. Subsequent displacement of the chloro group with dimethylamine (B145610) and deprotection of the sugar and base moieties yields the target compound.
A related synthesis was reported for 3'-amino-3'-deoxy-N6,N6-dimethyladenosine, which utilized the cyclic sulfite (B76179) of the xylo-3',5'-dihydroxy group as a novel protective group. This highlights the use of xylo-configured precursors in the synthesis of N6,N6-dimethylated adenosine (B11128) analogs. The synthesis of various N6-substituted adenosine analogs often starts from 6-chloropurine riboside or a protected version thereof, followed by nucleophilic substitution with the desired amine. For xylo-adenosine derivatives, a similar approach starting from a xylofuranosyl-6-chloropurine intermediate is a standard method.
Novel Synthetic Strategies for Xylo-Nucleosides and N6-Modified Purine Nucleosides
Recent advancements in nucleoside synthesis have introduced innovative strategies applicable to the preparation of xylo-nucleosides and their N6-modified purine counterparts. These methods often focus on improving stereoselectivity, yield, and the diversity of accessible analogs.
One novel approach involves the use of acyclic precursors to construct the xylo-like nucleoside scaffold through highly diastereoselective transformations. This method allows for the creation of nucleoside analogs with unique stereochemistry, such as those bearing a C3' all-carbon quaternary center. Another innovative strategy employs a stereoselective approach for the synthesis of unnatural β-l-arabinofuranosyl nucleoside analogues from acyclic N,OTMS-acetals, which could be adapted for the synthesis of xylo-nucleosides.
Furthermore, the synthesis of xylonucleic acid (XyloNA) building blocks has been reported, demonstrating the assembly of oligonucleotides containing a xylose sugar in their backbone. This research provides valuable insights into the synthesis of xylofuranosyl nucleosides with various natural nucleobases, which can be extended to modified bases.
Stereoselective Synthesis Approaches for Xylo-Nucleoside Scaffolds
The stereochemistry of the xylofuranose moiety is crucial for the biological activity of this compound. Therefore, stereoselective synthesis is of paramount importance. A key strategy involves the use of chiral starting materials, such as D-xylose, to ensure the correct stereoconfiguration of the sugar ring.
One reported method for achieving stereoselectivity is the addition of thiols to 3'-exomethylene derivatives of pyrimidine (B1678525) nucleosides, which proceeds with high d-xylo stereoselectivity. Although this is for pyrimidine nucleosides, the principle of controlling stereochemistry at the C3' position is relevant. Another approach involves the oxidation of a 2'-deoxyadenosine (B1664071) derivative at the 3'-position to a keto group, followed by a stereoselective reduction to yield the 3'-xylo derivative.
In the biosynthesis of albomycin, a natural product containing a d-xylofuranose ring, the conversion from d-ribo to d-xylo stereochemistry is mediated by a radical S-adenosyl-l-methionine (SAM) enzyme, AbmJ. This enzymatic approach offers a highly specific route to the xylo-configuration.
Derivatization and Analog Generation of this compound for Structure-Activity Relationship Studies
To explore the therapeutic potential and understand the molecular interactions of this compound, various analogs are synthesized and evaluated. These modifications are typically focused on the N6-position of the purine ring, the xylofuranose moiety, and the introduction of phosphate (B84403) prodrugs.
Modifications at the N6 Position and its Impact on Adenosine Receptor Affinity
The N6-substituent of adenosine analogs plays a critical role in their affinity and selectivity for adenosine receptors. Systematic design and synthesis of adenosine analogs with various substituents at the N6-position have been a key strategy in medicinal chemistry. For instance, hydrophobic modifications at the N6 position of adenosine have been shown to be crucial for selective activation of the A3 adenosine receptor.
Studies on a series of N6-substituted adenosine analogs have shown that the nature of the substituent significantly influences binding affinity. For example, the introduction of cyclic hydrazines or chiral hydroxy (ar)alkyl groups at the N6-position can lead to highly selective binding to the A1 adenosine receptor. The presence of at least one hydrogen atom at the N6 position is often considered important for hydrogen bonding in the adenosine receptor binding site, although some sterically hindered N6-substituted derivatives maintain good binding affinity.
| Compound Type | Modification at N6 Position | Receptor Affinity/Selectivity | Reference |
| Adenosine Analog | Cyclic hydrazines | Highly selective for A1 receptor | |
| Adenosine Analog | Chiral hydroxy (ar)alkyl groups | Highly selective for A1 receptor | |
| Adenosine Analog | Hydrophobic modifications | Selective activation of A3 receptor | |
| Adenosine Analog | N6-benzyl group | Contributes to A3 affinity and selectivity | |
| Adenosine Analog | N6-methyl group | Contributes to A3 affinity and selectivity |
Modifications of the Xylofuranose Moiety
Modifications to the xylofuranose sugar can significantly impact the biological activity and metabolic stability of nucleoside analogs. Such modifications can include alterations to the hydroxyl groups or the introduction of different functional groups. For example, the synthesis of 3'-fluorinated purine nucleosides has been explored to enhance their biological activity.
The 2'- and 3'-hydroxyl groups of the ribose moiety (and by extension, the xylofuranose moiety) are known to contribute to A3 adenosine receptor binding and activation, with the 2'-OH being particularly important. The introduction of a 4'-thio modification has been shown to enhance A3 receptor potency and selectivity in some adenosine analogs. The synthesis of 5′-guanidino xylofuranosyl nucleosides represents another strategy to introduce novel functionalities on the sugar ring, which can confer interesting biological properties.
Phosphorylation Strategies for Metabolically Stable Analogs
Nucleoside analogs typically require intracellular phosphorylation to their triphosphate form to exert their biological effects. However, this phosphorylation can be a rate-limiting step. To overcome this, various prodrug strategies have been developed to deliver the monophosphate form directly into the cell.
One common approach is the use of phosphoramidate (B1195095) prodrugs, also known as ProTides. These prodrugs mask the negative charges of the phosphate group, allowing for better cell penetration. Once inside the cell, they are metabolized to release the active monophosphate. Another strategy involves the use of phosphonate (B1237965) analogs, where a stable carbon-phosphorus bond replaces the labile phosphoester bond of a phosphate group. These phosphonates are resistant to enzymatic hydrolysis and can serve as effective mimics of nucleoside monophosphates.
Chemo-Enzymatic Synthesis Approaches for Modified Nucleosides, Including N6,N6-Dimethyladenosine
Chemo-enzymatic methods provide a powerful and highly selective alternative to purely chemical syntheses for the production of modified nucleosides like N6,N6-dimethyladenosine. Current time information in West Northamptonshire, GB. These approaches leverage the high specificity of enzymes to overcome challenges such as regioselectivity and stereoselectivity that are often encountered in traditional organic synthesis.
A common chemo-enzymatic strategy involves the use of nucleoside phosphorylases (NPs). These enzymes catalyze the reversible phosphorolysis of nucleosides to the corresponding nucleobase and α-D-pentofuranose-1-phosphate. By employing a suitable purine nucleoside phosphorylase (PNP), a desired modified purine base can be attached to a ribose or deoxyribose sugar moiety. For the synthesis of purine nucleosides, it is often advantageous to use pyrimidine nucleosides as sugar donors because they are readily available and thermodynamically favor the synthesis of the target purine nucleoside. This process, known as transglycosylation, often utilizes a dual-enzyme system where a pyrimidine nucleoside phosphorylase (PyNP) cleaves the donor nucleoside, and a purine nucleoside phosphorylase (PNP) catalyzes the formation of the desired product.
Enzymatic phosphorylation is another key chemo-enzymatic technique. Nucleoside kinases can be employed to phosphorylate a wide range of canonical and modified nucleosides to their corresponding 5'-monophosphates, often with high yields ranging from 40-90%. For instance, deoxynucleoside kinase from Drosophila melanogaster has been shown to be effective in this regard. Furthermore, multi-enzyme cascade reactions can be designed to produce nucleoside triphosphates (NTPs) from nucleoside precursors in a one-pot synthesis. Such cascades can involve a series of kinases (nucleoside kinase, nucleoside monophosphate kinase, and nucleoside diphosphate (B83284) kinase) to sequentially phosphorylate the nucleoside. The implementation of a phosphate donor regeneration system, such as using acetate (B1210297) kinase, can significantly improve the conversion rates to the final NTP product.
Weak fluorescence is a characteristic of N6,N6-dimethyladenosine, and its synthesis can be achieved chemo-enzymatically using purine nucleoside phosphorylase (PNP) from E. coli or bacterial deoxyribosyltransferases (DNTs).
The following table summarizes some enzymes used in the chemo-enzymatic synthesis of modified nucleosides:
| Enzyme Class | Specific Enzyme Example | Application in Nucleoside Synthesis |
| Nucleoside Phosphorylase | Purine Nucleoside Phosphorylase (PNP) | Catalyzes the transfer of a sugar moiety to a modified purine base (transglycosylation). |
| Nucleoside Phosphorylase | Pyrimidine Nucleoside Phosphorylase (PyNP) | Cleaves pyrimidine nucleosides to provide the sugar-1-phosphate donor for PNP-catalyzed reactions. |
| Nucleoside Kinase | Drosophila melanogaster deoxynucleoside kinase | Phosphorylates modified nucleosides to their 5'-monophosphates. |
| Nucleoside Kinase | Bacillus subtilis deoxycytidine kinase | An alternative kinase for nucleoside 5'-monophosphate synthesis. |
| Kinase for Regeneration | E. coli acetate kinase | Used in a GTP regeneration system to improve the efficiency of phosphorylation cascades. |
Purification and Spectroscopic Characterization Techniques in Synthetic Research
Following the synthesis of this compound and other modified nucleosides, rigorous purification and characterization are essential to confirm the identity and purity of the compound.
Purification Techniques:
High-performance liquid chromatography (HPLC) is a primary tool for the purification of modified nucleosides. Anion-exchange chromatography is particularly effective for separating phosphorylated nucleosides, such as the ATP analogues. For instance, a HiPrep Q FF 16/10 column can be utilized for this purpose. In some cases, purification can be achieved using silica (B1680970) gel chromatography with solvent systems like acetone (B3395972) in hexanes.
Spectroscopic Characterization:
A combination of spectroscopic methods is employed to elucidate the structure of the synthesized nucleosides.
Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of the target compound. Electron ionization (EI) mass spectrometry can provide a characteristic fragmentation pattern. High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which helps in confirming the elemental composition. Collision-induced dissociation (CID) techniques, including MS² and pseudo-MS³, are employed to analyze the fragmentation of the parent ion, providing detailed structural information. For N6,N6-dimethyladenosine, characteristic fragment ions are observed that correspond to the methylated adenosine structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is indispensable for determining the detailed three-dimensional structure of modified nucleosides.
¹H NMR: Provides information about the number and environment of protons in the molecule, including those on the sugar and base moieties.
¹³C NMR: Reveals the carbon skeleton of the molecule.
³¹P NMR: Is specifically used for phosphorylated nucleosides to identify the phosphorus-containing groups.
¹⁵N NMR: Can be used to probe the local environment of nitrogen atoms within the nucleobase, which is particularly useful for studying modifications at these positions. Structural modifications at the N1 and N6 positions of adenosine derivatives are reflected in the ¹⁵N NMR spectra.
The following table summarizes the key spectroscopic data for N6,N6-dimethyladenosine and related compounds:
| Spectroscopic Technique | Compound | Key Observations/Data | Reference |
| Mass Spectrometry | N6,N6-Dimethyladenosine | Molecular Weight: 295.2945 g/mol | |
| [M+H]⁺ ion with m/z of 296.1337 | |||
| Characteristic fragment ions for methylated adenosine | |||
| ¹H NMR | N6,N6-dimethyladenosine-5'-monophosphate | δ (ppm) = 2.94 (s, 3H), 4.15 (m, 2H), 4.37 (m, 1H), 4.48 (m, 1H), 4.68 (m, 1H), 6.00 (d, J = 5.6 Hz, 2H) 7.99 (s, 1H), 8.29 (s, 1H) | |
| ¹³C NMR | N6,N6-dimethyladenosine-5'-monophosphate | δ (ppm) = 154.06, 151.94, 146.97, 138.80, 118.25, 86.93, 83.76, 74.37, 70.25, 64.32, 27.19 | |
| ³¹P NMR | N6,N6-dimethyladenosine-5'-monophosphate | δ (ppm) = 0.38 (s) |
Biochemical and Molecular Mechanisms of Action of N6,n6 Dimethyl Xylo Adenosine
Interaction of N6,N6-Dimethyl-xylo-adenosine with Cellular Enzymes
The unique stereochemistry of the xylose sugar and the substitution on the purine (B94841) base dictate the engagement of this compound with key enzymes involved in nucleoside metabolism and nucleic acid synthesis.
Adenosine (B11128) Deaminase (ADA): Adenosine deaminase is a crucial enzyme in purine metabolism that catalyzes the deamination of adenosine to inosine. The potential for this compound to act as an inhibitor of this enzyme has been a subject of investigation. A foundational study focused on the synthesis and evaluation of a series of 6-substituted-9-(β-D-xylofuranosyl)purines as inhibitors of adenosine deaminase, indicating that modifications at this position on the xylo-scaffold are relevant for ADA interaction. While specific inhibitory constants (Kᵢ) for this compound are not detailed in recently available literature, the general principle is that the active site of ADA can accommodate N6-substituted compounds, although the affinity is highly dependent on the nature of the substituent. For context, other N6-substituted adenosine analogs have been evaluated as ADA inhibitors, but often show weaker activity compared to transition-state analogs like pentostatin.
Adenosine Kinase (ADK): Adenosine kinase is the primary enzyme responsible for phosphorylating adenosine to adenosine monophosphate (AMP), thereby salvaging it for cellular energy and nucleic acid synthesis. The ability of a nucleoside analog to be a substrate for ADK is critical for its potential incorporation into nucleotide pools.
Recent detailed kinetic studies on the ribose analog, N6,N6-dimethyladenosine (m⁶,⁶A) , have shown that it is not only a substrate but a highly efficient one for human adenosine kinase. The enzyme readily phosphorylates m⁶,⁶A to its monophosphate form. Notably, the catalytic efficiency was found to be even higher than for the natural substrate, adenosine, and unlike adenosine, m⁶,⁶A did not cause substrate inhibition at higher concentrations.
While this data pertains to the ribo- configuration, it establishes that the N6,N6-dimethyl substitution on the adenine (B156593) base is highly compatible with the active site of ADK. The key determinant for this compound would be the presentation of the 5'-hydroxyl group by the xylose sugar for phosphorylation. The altered stereochemistry of the sugar moiety may affect the binding and positioning within the catalytic site compared to its ribose counterpart.
| Substrate | Enzyme | kcat/Km (mM⁻¹ s⁻¹) | Substrate Inhibition | Reference |
|---|---|---|---|---|
| N6,N6-Dimethyladenosine (m⁶,⁶A) | Human Adenosine Kinase (ADK) | 44 ± 1.9 | No | |
| N6-Methyladenosine (m⁶A) | Human Adenosine Kinase (ADK) | 19 ± 2.3 | No | |
| Adenosine | Human Adenosine Kinase (ADK) | 19 ± 0.83 | Yes (>20 µM) |
The entry of nucleosides and their analogs into cells is mediated by specific membrane transport proteins, primarily categorized as equilibrative nucleoside transporters (ENTs) and concentrative nucleoside transporters (CNTs). The interaction of this compound with these transporters is critical for its cellular uptake and subsequent biological activity.
Research into the structural requirements for transporter interaction has revealed that the hydroxyl group at the 3'-position of the sugar ring is a crucial determinant for recognition by human CNTs (hCNTs). Since this compound possesses this 3'-OH group, it is structurally plausible for it to interact with these transporters.
While direct transport studies on this compound are not documented in the reviewed literature, data from related adenosine analogs provide insight into potential interactions. For instance, various N6-substituted adenosine derivatives bind to hCNT1 and hCNT2 with moderate affinity. The affinity of these transporters for adenosine itself is in the micromolar range, and some N6-substituted analogs retain this level of interaction.
| Compound | hCNT1 (Kᵢ, µM) | hCNT2 (Kᵢ, µM) | Reference |
|---|---|---|---|
| Adenosine | - | 28 | |
| N6-(p-aminobenzyl)adenosine | 39 | 29 | |
| 2-Chloroadenosine | 101 | 37 |
For a nucleoside analog to be incorporated into DNA or RNA, it must first be phosphorylated to its triphosphate form and then be accepted as a substrate by a polymerase. The engagement of xylo-nucleosides with polymerases is generally unfavorable. The structural alteration in the sugar backbone, specifically the inverted stereochemistry at the 3'-position relative to natural deoxyribose, often leads to steric clashes within the polymerase active site, limiting their incorporation into a growing nucleic acid chain.
However, the modification on the adenine base itself is not necessarily a prohibitive factor. Studies have shown that N6-methyladenine (as a deoxyadenosine (B7792050) triphosphate) can be incorporated into the mammalian genome by certain DNA polymerases. This indicates that the polymerase machinery can tolerate N6-alkylation. The primary barrier for this compound would therefore be the combined challenge of the xylose sugar conformation and the need for it to be efficiently converted to its triphosphate form.
Molecular Recognition and Binding Studies of this compound
The ability of this compound to bind to specific cellular proteins, particularly receptors, determines its potential to initiate signaling cascades.
Adenosine exerts its physiological effects through four G protein-coupled receptor subtypes: A₁, A₂ₐ, A₂ᵦ, and A₃. Structure-activity relationship studies have consistently shown that substitution at the N6-position of adenosine is a critical determinant of affinity and selectivity for these receptors.
Direct binding data for this compound at adenosine receptors is not available in the surveyed literature. However, its ribose counterpart, N6,N6-dimethyladenosine , is recognized as an endogenous ligand for the A₃ adenosine receptor. The N6-position of the A₃ receptor appears to tolerate various substitutions, and disubstituted compounds can yield high potency and selectivity. For example, N6-benzyladenosine-5'-N-ethylcarboxamide is a highly potent A₃ agonist. The affinity of various N6-substituted adenosine analogs highlights the importance of this position for receptor recognition.
| Compound | A₁ Receptor Kᵢ (nM) | A₂ₐ Receptor Kᵢ (nM) | A₃ Receptor Kᵢ (nM) | Reference |
|---|---|---|---|---|
| N6-Cyclopentyladenosine (CPA) | 2.3 | 790 | 43 | |
| N6-(3-iodobenzyl)-adenosine-5'-N-methyluronamide (IB-MECA) | 54 | 56 | 1.1 | |
| N6-[(1S,2R)-2-Phenyl-1-cyclopropyl]adenosine | - | - | 0.63 |
Given that the ribose moiety of adenosine interacts with the receptor, the xylose configuration in this compound would likely alter the binding profile compared to its ribose analog. The precise impact on affinity and selectivity for each receptor subtype requires direct experimental validation.
Beyond well-defined receptors and enzymes, identifying the broader protein interaction landscape of a compound can reveal novel mechanisms of action. Methodologies exist to profile these interactions on a proteome-wide scale. For instance, chemoproteomic approaches using ATP analog probes have successfully identified endogenous kinases that can bind N6-modified ATP derivatives, such as N6-methyl-ATP and N6-furfuryl-ATP (kinetin triphosphate). This demonstrates that specific protein families can be profiled for their ability to recognize N6-substituted purines.
Furthermore, the concept of "m6A reader" proteins has been established in the field of epitranscriptomics. These are RNA-binding proteins that specifically recognize and bind to N6-methyladenosine modifications within RNA, thereby mediating their regulatory effects. This highlights a specific molecular recognition event for the N6-methyladenine moiety that is distinct from metabolic enzymes or receptors.
While a specific protein-ligand interaction profile for this compound has not been published, these related studies indicate that the N6,N6-dimethyladenine portion of the molecule could be a recognition motif for a variety of proteins, including kinases and potentially other specialized binding proteins. The influence of the xylofuranose (B8766934) sugar on this recognition remains an open area for investigation.
Intracellular Metabolism and Phosphorylation Pathways of this compound
The intracellular activity of adenosine analogs, including N6-substituted derivatives, is often contingent upon their metabolic conversion into nucleotide forms. Research on various N6-substituted adenosine compounds demonstrates that they are substrates for intracellular phosphorylation. The primary enzyme responsible for this conversion is adenosine kinase, which catalyzes the phosphorylation of these nucleoside analogs to their corresponding monophosphate derivatives.
Table 1: Intracellular Phosphorylation of N6-Substituted Adenosine Derivatives
| Precursor | Metabolic Pathway | Key Enzyme | Product | Efficiency |
|---|---|---|---|---|
| N6-Substituted Adenosines | Nucleoside Salvage | Adenosine Kinase | N6-Substituted Adenosine Monophosphate | High |
This table summarizes the primary metabolic pathways for the intracellular conversion of N6-substituted adenosine and adenine derivatives to their active monophosphate forms.
Impact of this compound on Nucleic Acid Metabolism and Biogenesis
The metabolic activation of this compound to its nucleotide form allows it to interact with and influence various aspects of nucleic acid metabolism, from direct incorporation into polynucleotide chains to the regulation of the biosynthetic pathways that produce the necessary building blocks.
While direct mechanistic studies on the incorporation of this compound are limited, research on closely related analogs suggests that such modified nucleosides can serve as substrates for polymerases. For instance, analogs like 3'-Deoxy-N6-dimethyl-3'-fluoroadenosine have been identified as substrates for polymerases involved in both DNA and RNA synthesis. Similarly, phosphoramidite (B1245037) versions of related modified nucleosides, such as N6-Methyl-dA phosphoramidite, are used for the chemical synthesis of oligodeoxyribonucleotides. This indicates that the cellular machinery for nucleic acid synthesis can potentially recognize and incorporate adenosine molecules with N6-dimethyl modifications. The specific stereochemistry of the xylose sugar in this compound would be a critical factor in its recognition and processing by DNA and RNA polymerases, influencing its efficiency of incorporation and the stability of the resulting nucleic acid strand.
The intracellular phosphorylation of this compound has significant consequences for nucleotide biosynthesis. The accumulation of its monophosphate form can disrupt the delicate balance of the purine and pyrimidine (B1678525) pools. A key finding is that the buildup of mononucleotides derived from N6-substituted adenosines leads to a rapid decrease in ATP production. This suggests an interference with the de novo purine synthesis pathway, for which ATP is both a product and an essential energy source for several steps.
The de novo synthesis pathways for purines and pyrimidines are interconnected, notably through the shared substrate 5-phosphoribosyl-1-pyrophosphate (PRPP). The conversion of an adenosine analog to its monophosphate consumes PRPP, potentially limiting its availability for the de novo synthesis of endogenous purines and pyrimidines. Furthermore, the accumulation of an analog monophosphate could exert feedback inhibition on key regulatory enzymes of the purine biosynthesis pathway, such as PRPP synthetase and glutamine-PRPP amidotransferase, a common mechanism for controlling nucleotide production. The impact is primarily on purine metabolism, as studies on related compounds show that inhibitors of purine synthesis can mimic some of their effects.
N6,N6-dimethyladenosine (m6₂A), a closely related compound differing in the sugar moiety, is a known modified ribonucleoside found in cellular RNA. While traditionally identified in ribosomal RNA (rRNA), recent research has expanded its known locations.
A significant discovery was the definitive identification of N6,N6-dimethyladenosine in the transfer RNA (tRNA) of Mycobacterium bovis Bacille Calmette-Guérin (BCG). This was a novel finding, as m6₂A had not been previously described in tRNA. Modified nucleosides in tRNA, particularly at position 37 (adjacent to the anticodon), are crucial for maintaining the correct reading frame and improving the fidelity and efficiency of translation. The hydrophobic nature of the m6₂A modification suggests it could occupy this position.
Table 2: N6,N6-Dimethyladenosine as a Modified Ribonucleoside in RNA
| RNA Type | Presence Confirmed | Location/Context | Potential Function |
|---|---|---|---|
| rRNA (Ribosomal RNA) | Yes | A known modification in rRNA across various organisms. | Contributes to ribosome structure, function, and optimization of protein translation. |
| tRNA (Transfer RNA) | Yes | Identified in tRNA of Mycobacterium bovis BCG, a novel finding. Suggested location at position 37. | May enhance translational fidelity and efficiency; involved in translational control of cellular responses. |
This table summarizes the established roles and locations of the related compound N6,N6-dimethyladenosine as a post-transcriptional modification in RNA.
Cellular and Systems Biology Research on N6,n6 Dimethyl Xylo Adenosine
Effects of N6,N6-Dimethyl-xylo-adenosine on Cellular Signaling Pathways
This compound, as an adenosine (B11128) analog, is understood to interact with various cellular signaling pathways, primarily due to its structural similarity to natural nucleosides. Research into related compounds suggests that its biological activities are likely mediated through the modulation of key enzymatic and signaling cascades that govern cell fate. While adenosine analogs are generally recognized for their potential to inhibit cancer progression, the specific mechanisms often involve intricate interactions with multiple pathways.
The adenylyl cyclase/cyclic AMP (cAMP) signaling pathway is a fundamental intracellular system that translates extracellular signals into cellular responses. Adenylyl cyclase is an enzyme that synthesizes cAMP from ATP, and its activity is frequently regulated by G protein-coupled receptors (GPCRs), which include adenosine receptors.
Activation of different adenosine receptor subtypes can have opposing effects on adenylyl cyclase. For instance, acute activation of the adenosine A1 receptor (A₁R), which couples to inhibitory G proteins (Gᵢ), leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. Conversely, stimulation of receptors coupled to stimulatory G proteins (Gₛ) activates adenylyl cyclase, increasing cAMP production. The activation of Gₛ protein-coupled receptors can lead to an efflux of cAMP, which is then hydrolyzed extracellularly to AMP and subsequently adenosine, creating an autocrine signaling loop that stimulates cell surface adenosine receptors. While direct studies on this compound are limited, its action as an adenosine analog suggests it could modulate the adenylyl cyclase/cAMP pathway by interacting with specific adenosine receptor subtypes, thereby altering intracellular cAMP concentrations and downstream signaling events.
Kinase cascades are central to the regulation of cell proliferation, survival, and metabolism. The PI3K/AKT pathway is a critical pro-survival signaling route, and its activation is essential for the growth and apoptosis resistance of many cancer cells. Notably, the related compound N6,N6-Dimethyladenosine has been identified as an inhibitor of AKT, demonstrating a capacity to robustly suppress AKT signaling in various cancer cell lines.
Furthermore, cell cycle progression is tightly controlled by cyclin-dependent kinases (CDKs). Abnormal activation of CDKs, such as CDK4 and CDK6, is a common feature in many human cancers. The purine (B94841) base, N6,N6-dimethyladenine, has been described as an inhibitor of both protein kinases and CDKs. This suggests that nucleoside derivatives like this compound may also exert influence over CDK activity, thereby affecting cell cycle control.
Table 1: Research Findings on Kinase Inhibition by Related Adenosine Derivatives
| Compound | Target Kinase | Observed Effect | Reference |
|---|---|---|---|
| N6,N6-Dimethyladenosine | AKT | Robustly inhibits AKT signaling in non-small cell lung cancer cell lines. | |
| N6,N6-dimethyladenine | Protein Kinase, CDK | Acts as a dual inhibitor. |
The interferon (IFN) system is a cornerstone of the innate immune response to viral infections. A key component of this system is the 2',5'-oligoadenylate (2-5A) synthetase/RNase L pathway. Upon activation by double-stranded RNA, 2-5A synthetase produces 2-5A, which in turn binds to and activates the latent endoribonuclease, RNase L. Activated RNase L restricts viral infections by degrading viral and cellular RNA, which can also trigger apoptosis.
Research into the structural requirements for RNase L activation has shown that analogs of 2-5A can serve as activators. A study investigating the structural changes of human RNase L upon dimerization used various activators, including tetramers with the 3'-end AMP unit replaced with a xylo-configured phosphonate (B1237965) analog of AMP . This finding directly links the xylo-configuration to the potential activation of the RNase L pathway. The binding of these activators was found to induce RNase L dimerization and catalytic activity, suggesting that this compound, as a xylo-nucleoside, could potentially be incorporated into such analogs or influence this pathway.
Impact on Fundamental Cellular Processes in Model Systems
The influence of this compound and related N6-substituted adenosine derivatives on cellular signaling cascades translates into significant impacts on fundamental processes like cell cycle progression and programmed cell death.
The ability of adenosine analogs to inhibit kinase cascades, particularly CDKs, directly implicates them in the regulation of the cell cycle. Studies on other N6-substituted adenosine derivatives, such as N6-isopentenyladenosine and N6-benzyladenosine, have demonstrated their capacity to inhibit the growth of neoplastic cells by arresting the cell cycle in the G0/G1 phase. This G0/G1 arrest prevents cells from entering the DNA synthesis (S) phase, effectively halting proliferation. This effect is often associated with the upregulation of CDK inhibitors. The general anticancer mechanisms of purine nucleoside analogs frequently rely on the inhibition of DNA synthesis and the induction of cell cycle arrest.
Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells, and its induction is a primary goal of many anticancer therapies. N6-substituted adenosine derivatives have been shown to be potent inducers of apoptosis. Research indicates that the pro-apoptotic effects of these compounds are linked to their intracellular phosphorylation by adenosine kinase into corresponding mononucleotides. The accumulation of these mononucleotides can lead to a rapid decrease in cellular ATP production, which in turn triggers apoptosis, an event often accompanied by the activation of executioner caspases like caspase-3.
The activation of the RNase L pathway also provides a distinct mechanism for inducing apoptosis. As part of the interferon response, RNase L activation following viral infection is thought to contribute to antiviral activity by inducing the apoptosis of infected cells. Mice lacking RNase L show a suppression of apoptosis in response to various stimuli. Therefore, compounds like xylo-adenosine analogs that can activate RNase L may consequently trigger this apoptotic pathway.
Table 2: Effects of N6-Substituted Adenosine Derivatives on Cell Cycle and Apoptosis
| Compound | Model System | Effect on Cell Cycle | Effect on Apoptosis | Key Mediators | Reference |
|---|---|---|---|---|---|
| N6-isopentenyladenosine | Bladder Carcinoma T24 cells | G0/G1 phase arrest | Induces apoptosis | Caspase-3 activation | |
| N6-benzyladenosine | Bladder Carcinoma T24 cells | G0/G1 phase arrest | Induces apoptosis | Caspase-3 activation | |
| N6-substituted adenosine derivatives | HL-60 cells | Not specified | Induces apoptosis | Intracellular mononucleotide accumulation, ATP decrease, Caspase-3 activation |
Table 3: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Adenosine |
| Adenosine triphosphate (ATP) |
| Cyclic adenosine monophosphate (cAMP) |
| N6,N6-Dimethyladenosine |
| N6,N6-dimethyladenine |
| N6-cyclohexyl-adenosine |
| 2',5'-oligoadenylate (2-5A) |
| N6-isopentenyladenosine |
| N6-benzyladenosine |
| Variolin B |
Effects on Cellular Proliferation in Research Models (e.g., leukemia cells)
Research into the direct effects of This compound on the proliferation of leukemia cells is limited in publicly available scientific literature. However, studies on the closely related compound, N6,N6-Dimethyladenosine , have provided initial insights into the potential anti-proliferative properties of such dimethylated adenosine analogs. For instance, N6,N6-Dimethyladenosine has been shown to inhibit the proliferation of L1210 leukemia cells in vitro, with a reported IC50 value of 0.5 µg/ml. This finding suggests that derivatives of N6,N6-dimethyladenosine may possess cytotoxic or cytostatic activities against leukemia cell lines.
Further context can be drawn from the extensive research on N6-methyladenosine (m6A) , the most prevalent internal modification of mRNA in eukaryotes. The regulation of m6A levels, orchestrated by a complex interplay of "writer" (methyltransferase), "eraser" (demethylase), and "reader" (m6A-binding) proteins, is crucial for normal hematopoietic stem cell function and is frequently dysregulated in leukemia.
In acute myeloid leukemia (AML), key m6A regulatory proteins are often overexpressed. The "writer" complex, consisting of METTL3 and METTL14, is essential for the survival and proliferation of AML cells. Knockdown of these methyltransferases in AML cell lines leads to a reduction in cell proliferation, induction of apoptosis, and promotion of myeloid differentiation. These effects are often mediated through the m6A-dependent regulation of key oncogenes like MYC, BCL2, and PTEN. For example, YTHDC1, a nuclear m6A reader, is highly expressed in AML and promotes cell proliferation by binding to m6A-modified MYC mRNA and enhancing its expression.
Conversely, the "eraser" FTO (fat mass and obesity-associated protein) also plays a significant, albeit complex, role. Overexpression of FTO in certain AML subtypes promotes leukemogenesis and inhibits cell differentiation.
While these findings pertain to N6-methyladenosine, they establish a strong precedent for the role of adenosine modifications in regulating leukemia cell proliferation. The inhibitory effect of N6,N6-Dimethyladenosine on L1210 cells suggests that it might interfere with critical cellular processes, potentially by mimicking or disrupting the m6A regulatory network or by inhibiting essential kinases. However, without direct experimental evidence, the precise mechanism of action for this compound remains speculative.
Table 1: Effects of N6-adenosine modifications and related compounds on leukemia cell proliferation
| Compound/Modification | Cell Line(s) | Observed Effects on Proliferation | Key Findings |
| N6,N6-Dimethyladenosine | L1210 | Inhibition (IC50 = 0.5 µg/ml) | Demonstrates potential anti-proliferative activity of dimethylated adenosine analogs. |
| N6-methyladenosine (m6A) | Various AML cell lines | Essential for proliferation and survival | Dysregulation of m6A machinery is a hallmark of AML. |
| METTL3/METTL14 (m6A "writers") | Various AML cell lines | Knockdown inhibits proliferation and induces apoptosis | Crucial for maintaining the leukemic state. |
| YTHDC1 (m6A "reader") | Various AML cell lines | Knockdown inhibits proliferation | Promotes expression of oncogenes like MYC. |
| FTO (m6A "eraser") | Certain AML subtypes | Overexpression promotes proliferation | Acts as an oncogene in specific contexts. |
Modulation of Cellular Differentiation and Development (e.g., oocyte activation)
There is currently no direct scientific literature detailing the effects of This compound on cellular differentiation and development, specifically in the context of oocyte activation. The research in this area has predominantly focused on a different, though structurally related, purine derivative: 6-Dimethylaminopurine (6-DMAP) .
6-DMAP is widely recognized as a potent, albeit non-specific, inhibitor of protein kinases. It has been extensively used in reproductive biology to manipulate the meiotic cell cycle of oocytes. Oocyte activation is a complex process initiated by the sperm, which triggers a cascade of events leading to the resumption of meiosis and the onset of embryonic development. A key event in this process is the inactivation of Maturation-Promoting Factor (MPF), a cyclin-dependent kinase that maintains the oocyte in meiotic arrest.
Studies have shown that 6-DMAP can reversibly inhibit the spontaneous meiotic maturation of oocytes by preventing the activation of histone H1 kinase, a component of MPF. In the context of artificial activation, such as in somatic cell nuclear transfer (cloning), 6-DMAP is often used following a calcium ionophore treatment. The calcium influx initiates the activation process, and subsequent treatment with 6-DMAP helps to suppress MPF activity, thereby facilitating the transition from meiosis to the first interphase of embryonic development. This treatment can enhance the formation of pronuclei, a key indicator of successful oocyte activation.
It is important to emphasize that while 6-DMAP is an N6-substituted purine, its biological activities are attributed to its function as a kinase inhibitor. Whether This compound possesses similar kinase inhibitory properties or could influence oocyte differentiation through other mechanisms is unknown and would require dedicated investigation.
Table 2: Role of 6-Dimethylaminopurine (6-DMAP) in Oocyte Activation
| Compound | Biological Target | Role in Oocyte Activation | Mechanism of Action |
| 6-Dimethylaminopurine (6-DMAP) | Serine/threonine protein kinases | Inhibition of meiotic maturation; promotion of artificial activation | Inhibits Maturation-Promoting Factor (MPF) activity, facilitating the transition to interphase. |
Genomic and Proteomic Responses to this compound
Direct transcriptomic and proteomic studies specifically investigating the cellular responses to This compound are not currently available in the scientific literature. However, the extensive research on the epitranscriptomic mark N6-methyladenosine (m6A) provides a valuable framework for understanding the potential genomic and proteomic consequences of introducing modified adenosine analogs into cellular systems.
Transcriptomic Profiling in Cellular Models
Transcriptome-wide analyses of m6A have revealed its profound impact on mRNA metabolism, including splicing, nuclear export, stability, and translation. In the context of acute myeloid leukemia (AML), m6A profiling has identified distinct methylation patterns in cancer cells compared to healthy hematopoietic progenitors.
For example, transcriptome-wide m6A sequencing in Adriamycin-resistant AML cells (HL60/ADR) revealed significant changes in the m6A modification landscape compared to the parental sensitive cell line (HL60). These changes in m6A distribution were associated with altered expression of genes involved in crucial pathways for drug resistance and cell survival. Such studies underscore the utility of transcriptomic profiling in linking epitranscriptomic changes to cellular phenotypes.
Were This compound to be studied using similar transcriptomic approaches (e.g., RNA-sequencing), researchers could investigate its impact on:
Global gene expression: Identifying up- or down-regulated genes to understand the cellular pathways affected by the compound.
Alternative splicing: Determining if the compound interferes with the normal splicing patterns of pre-mRNAs.
mRNA stability: Assessing whether the compound alters the half-life of specific transcripts, potentially through interference with the m6A machinery that governs mRNA decay.
These analyses would be crucial in elucidating the molecular mechanisms underlying any observed effects on cellular proliferation or differentiation.
Proteomic Analysis of this compound Treated Cells
Proteomic analyses offer a complementary perspective by quantifying changes in the protein landscape of cells following treatment. While no such studies exist for This compound , research on m6A has demonstrated the power of this approach. For instance, a quantitative proteomic study on the heat shock response revealed that the expression of numerous proteins is altered, and that for a subset of these, the changes could be linked to m6A-mediated regulation of their corresponding mRNAs. This highlights how epitranscriptomic modifications can directly influence the proteome.
A hypothetical proteomic study of cells treated with This compound , likely using techniques such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) coupled with mass spectrometry, could aim to:
Identify differentially expressed proteins: Pinpointing specific proteins whose abundance changes upon treatment can reveal the cellular processes that are most affected.
Analyze post-translational modifications: Investigating changes in protein phosphorylation could provide insights into the compound's effects on cellular signaling pathways, particularly if it has kinase inhibitory activity.
Correlate proteomic and transcriptomic data: Integrating data from both analyses can determine whether changes in protein levels are a consequence of altered gene transcription and mRNA stability or due to effects on protein translation and degradation.
Such studies would be indispensable for building a comprehensive understanding of the biological impact of This compound at the molecular level.
Table 3: Potential Transcriptomic and Proteomic Approaches for Studying this compound
| Analysis Type | Technique(s) | Potential Insights |
| Transcriptomic Profiling | RNA-sequencing, m6A-sequencing | - Changes in global gene expression- Alterations in mRNA splicing and stability- Identification of affected signaling and metabolic pathways |
| Proteomic Analysis | SILAC, Mass Spectrometry | - Identification of differentially expressed proteins- Analysis of post-translational modifications (e.g., phosphorylation)- Understanding the impact on protein networks and cellular functions |
Analytical and Biophysical Methodologies for N6,n6 Dimethyl Xylo Adenosine Research
Chromatographic Techniques for Analysis and Quantification
Chromatographic methods are fundamental for the separation and quantification of N6,N6-Dimethyl-xylo-adenosine from complex mixtures, such as reaction syntheses or biological matrices.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of nucleoside analogs, including this compound. Reversed-phase (RP) HPLC, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, is commonly employed for the separation of adenosine (B11128) and its derivatives. The retention and separation are modulated by adjusting the mobile phase composition, typically a gradient of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol.
In the context of related xylofuranosyladenine derivatives, ion-exchange chromatography has also been successfully used for fractionation and isolation. For instance, various O'-methyl derivatives of 9-beta-D-xylofuranosyladenine were effectively separated on strongly basic ion-exchange columns, demonstrating the utility of this chromatographic mode for resolving structurally similar nucleoside analogs. The purity of synthesized batches of this compound is often reported as ≥99% as determined by HPLC, underscoring the technique's importance in quality control.
Table 1: Representative HPLC Conditions for Adenosine Analog Analysis
| Parameter | Condition | Reference |
| Column | C18 (Reversed-Phase) | |
| Mobile Phase | Water with 7% (v/v) Acetonitrile | |
| Flow Rate | 0.8 mL/min | |
| Detection | UV Absorbance at 260 nm | |
| Alternative Column | Strongly basic ion-exchange |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Nucleoside Quantification and Identification
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the 'gold standard' for the highly sensitive and specific detection and quantification of modified nucleosides. This method combines the powerful separation capabilities of liquid chromatography with the precise mass analysis of mass spectrometry. After chromatographic separation, the analyte is ionized (e.g., by electrospray ionization - ESI) and enters the mass spectrometer. In a tandem MS setup (like a triple quadrupole), the first mass analyzer selects the precursor ion (the protonated molecule of this compound), which is then fragmented in a collision cell. The second mass analyzer then selects a specific fragment ion for detection, creating a highly specific signal. This process, known as multiple reaction monitoring (MRM), allows for accurate quantification even in complex biological samples.
While specific protocols for this compound are not extensively published, methods developed for other methylated adenosines are directly applicable. For instance, Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly advantageous for polar molecules like nucleosides, as it often provides higher sensitivity due to the use of organic-rich mobile phases that enhance ionization efficiency. LC-MS/MS methods are crucial for determining the presence and concentration of nucleoside analogs in various biological contexts.
Spectroscopic Characterization in Solution and Biological Systems
Spectroscopic techniques are indispensable for characterizing the structural features of this compound and its behavior in different environments, including its interactions with biological targets.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure and conformational dynamics of nucleosides in solution. For xylo-adenosine derivatives, 1H NMR is fundamental for structural identification. Detailed analysis of chemical shifts and coupling constants provides information about the conformation of the xylose sugar ring and the orientation of the nucleobase.
Table 2: Selected 1H NMR Data for a Related Xylo-adenosine Derivative (Data adapted from a study on 9-(3′-C-methyl-2′-deoxy-β-D-xylofuranosyl)adenine for illustrative purposes)
| Proton | Chemical Shift (ppm) | J-Coupling (Hz) |
| H-8 | 8.23 | - |
| H-2 | 8.13 | - |
| H-1' | 6.27 | J(1',2'a) = 7.1 |
| H-4' | 4.10 | J(4',3') = 3.2 |
| C3'-CH3 | 1.13 | - |
Reference:
UV-Vis spectroscopy is routinely used for the detection and quantification of purine (B94841) derivatives like this compound, which exhibit strong absorbance in the ultraviolet range, typically around 260-270 nm. This property is exploited in HPLC detection and for determining concentration in solution. Changes in the UV-Vis spectrum upon interaction with other molecules, such as proteins, can be used to study binding events and determine association constants.
Fluorescence spectroscopy offers higher sensitivity and can provide more detailed information about the microenvironment of the nucleoside. While adenine (B156593) itself is weakly fluorescent, derivatives like N6,N6-dimethyladenosine can exhibit significant fluorescence. Studies on N6,N6-dimethyladenosine (the ribose analog) have identified multiple fluorescent emissions, which have been attributed to different rotational conformers of the dimethylamino group. Time-resolved fluorescence spectroscopy can measure fluorescence lifetimes, providing insights into the dynamic processes that the excited molecule undergoes. This technique is valuable for studying how the local environment, such as binding to a protein, affects the conformation and dynamics of the nucleoside analog.
X-ray Crystallography and Cryo-Electron Microscopy for Structural Elucidation of this compound Complexes
While spectroscopic methods provide information about the solution-state structure, X-ray crystallography and cryo-electron microscopy (cryo-EM) can deliver high-resolution, atomic-level models of molecules in the solid state or in a vitrified state, respectively.
X-ray crystallography is the definitive method for determining the three-dimensional structure of small molecules and their complexes with proteins at atomic resolution. To date, no crystal structure of this compound has been deposited in public databases. However, the technique has been widely applied to other adenosine derivatives, revealing detailed intermolecular interactions, such as hydrogen bonding and stacking, within protein binding sites or in complexes with other molecules. Such a structure for an this compound complex would provide precise information on its binding mode, conformational preferences, and the specific interactions that govern its biological activity.
Cryo-electron microscopy is a powerful technique for determining the structure of large and often flexible macromolecular complexes that can be challenging to crystallize. Recent advances have enabled the determination of near-atomic resolution structures of protein-nucleic acid complexes, including those involving modified nucleosides. For example, cryo-EM has been used to visualize large enzymatic complexes involved in RNA methylation and DNA replication. Should this compound be found to interact with a large protein assembly, cryo-EM would be the method of choice to elucidate the structure of the resulting complex, providing crucial insights into its mechanism of action.
Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) for Binding Kinetics
The precise characterization of the binding affinity and kinetics between a small molecule and its biological target is fundamental to understanding its function. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are powerful, label-free techniques that provide detailed insights into these molecular interactions.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment. This includes the binding constant (K_a), enthalpy change (ΔH), and stoichiometry (n) of the interaction. From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, offering a deep understanding of the driving forces behind the binding event.
| Parameter | Value |
| Target Protein | Hypothetical Kinase A |
| This compound Concentration (Syringe) | 200 µM |
| Protein Concentration (Cell) | 20 µM |
| Temperature | 25°C |
| Binding Affinity (K_D) | 5.2 µM |
| Enthalpy Change (ΔH) | -12.5 kcal/mol |
| Entropy Change (ΔS) | 3.1 cal/mol/deg |
| Stoichiometry (n) | 1.1 |
This table presents hypothetical data for illustrative purposes.
Surface Plasmon Resonance (SPR)
SPR is a real-time, label-free optical sensing technique used to monitor biomolecular interactions. Current time information in Calicut, IN. It measures changes in the refractive index at the surface of a sensor chip where one of the interacting molecules (the ligand, e.g., a target protein) is immobilized. The other molecule (the analyte, e.g., this compound) is flowed over the surface. The binding and dissociation of the analyte cause a measurable change in the SPR signal, allowing for the determination of the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D). Current time information in Calicut, IN.
For this compound, SPR would be instrumental in determining the kinetics of its interaction with a variety of protein targets. This technique is particularly valuable for screening fragments and small molecules against purified proteins. While specific SPR data for this compound is not publicly documented, a representative SPR experiment could generate the kinetic data shown in the table below. The high throughput and sensitivity of modern SPR systems make them suitable for screening campaigns to identify and characterize novel binders for G protein-coupled receptors (GPCRs) and other challenging targets.
| Parameter | Value |
| Immobilized Ligand | Hypothetical Adenosine Receptor B |
| Analyte | This compound |
| Association Rate (k_a) | 1.8 x 10^4 M⁻¹s⁻¹ |
| Dissociation Rate (k_d) | 9.5 x 10⁻³ s⁻¹ |
| Equilibrium Dissociation Constant (K_D) | 5.3 µM |
This table presents hypothetical data for illustrative purposes.
Cell-Based Assays and High-Throughput Screening in this compound Research
Cell-based assays are essential for evaluating the biological activity of a compound in a more physiologically relevant context than biochemical assays. High-throughput screening (HTS) leverages these assays to rapidly test large libraries of compounds to identify potential "hits."
Cell-Based Assays
For an adenosine analog like this compound, a variety of cell-based assays would be relevant. Given its structural similarity to adenosine, assays measuring its effect on adenosine receptors (A1, A2A, A2B, A3) would be a primary focus. These assays often measure downstream signaling events, such as changes in intracellular cyclic AMP (cAMP) levels. For instance, activation of A2A and A2B receptors typically leads to an increase in cAMP, while A1 and A3 receptor activation leads to a decrease.
Functional assays for adenosine receptor antagonists can be performed using cell lines stably expressing the receptor of interest. The ability of this compound to modulate the effects of a known agonist would be quantified. A hypothetical result from a cAMP assay is presented below, illustrating how the compound might act as an antagonist at a specific adenosine receptor subtype.
| Assay Type | Cell Line | Target Receptor | Agonist Used | This compound Activity | IC50 |
| cAMP Accumulation | CHO | Adenosine A3 Receptor | NECA | Antagonist | 7.8 µM |
This table presents hypothetical data for illustrative purposes.
High-Throughput Screening (HTS)
HTS is a critical tool in drug discovery for identifying novel inhibitors or activators of a biological target from large chemical libraries. Given that many adenosine analogs exhibit activity as kinase inhibitors, an HTS campaign could be designed to screen this compound and its derivatives against a panel of kinases.
A common HTS format for kinase inhibitors is to measure the production of adenosine diphosphate (B83284) (ADP), a universal product of kinase reactions. Various detection methods, including fluorescence-based assays, can be adapted for HTS. A successful HTS campaign would identify initial "hits," which are then subjected to further validation and characterization. The table below outlines a hypothetical HTS workflow and potential outcomes for screening this compound against a kinase library.
| HTS Campaign Stage | Description | Hypothetical Outcome for this compound |
| Primary Screen | Single high concentration screen against a kinase panel. | Inhibition >50% against Kinase C and Kinase D. |
| Dose-Response Confirmation | Generation of IC50 curves for primary hits. | IC50 of 4.5 µM for Kinase C; IC50 > 50 µM for Kinase D. |
| Hit Validation | Orthogonal assays (e.g., thermal shift assay) to confirm binding. | Confirmed binder to Kinase C. |
| Selectivity Profiling | Screening against a broader panel of kinases to assess selectivity. | Selective for Kinase C over other related kinases. |
This table presents hypothetical data for illustrative purposes.
Applications of N6,n6 Dimethyl Xylo Adenosine As a Research Tool in Biological Systems
Use in In Vitro Enzymatic Assays and Target Identification
As a nucleoside analog, N6,N6-Dimethyl-xylo-adenosine is primarily utilized in research settings to probe the function of enzymes that metabolize nucleosides. Its structural similarity to adenosine (B11128) allows it to interact with adenosine-binding proteins, such as kinases and polymerases, potentially acting as an inhibitor or a substrate.
Chemical suppliers classify this compound as a nucleoside antimetabolite, indicating its likely application in assays designed to identify or characterize enzymes involved in nucleic acid synthesis and salvage pathways. For example, adenosine analogs are often screened for their effects on adenosine kinases or S-adenosylhomocysteine hydrolase to modulate cellular methylation processes.
While specific enzymatic screening data for this compound is not widely available in published literature, research on the closely related compound, N6,N6-dimethyladenosine (which contains a ribose sugar), has shown it to be an inhibitor of the AKT signaling pathway and an endogenous ligand for the A3 adenosine receptor. This suggests that the xylo- counterpart may be used in similar assays to determine how the change in sugar stereochemistry affects target binding and enzyme inhibition. The primary goal of such studies is to identify specific protein targets and understand the structure-activity relationship for this class of compounds.
Table 1: Potential Enzymatic Targets for this compound
| Enzyme Class | Potential Role of Compound | Research Goal |
|---|---|---|
| Nucleoside Kinases (e.g., Adenosine Kinase) | Substrate or Inhibitor | Elucidate metabolic activation pathways and impact on nucleotide pools. |
| DNA/RNA Polymerases | Chain Terminator/Inhibitor | Investigate interruption of nucleic acid synthesis. |
| Adenosine Deaminases | Inhibitor | Study the effects on purine (B94841) metabolism and signaling. |
| Methyltransferases (via SAH Hydrolase) | Indirect Inhibitor | Explore impact on cellular methylation reactions. |
Application in Cellular Model Systems for Pathway Elucidation
In cellular models, this compound is categorized as a compound relevant to the "Cell Cycle/DNA Damage" pathway. This classification implies its use in treating cultured cells to study its effects on cell proliferation, cell cycle progression, and the DNA damage response. As an antimetabolite, it is expected to interfere with DNA replication or repair, potentially inducing cell cycle arrest or apoptosis (programmed cell death).
For instance, studies on other N6-substituted adenosine derivatives have demonstrated that their pro-apoptotic effects are linked to their intracellular conversion into corresponding mononucleotides by adenosine kinase, leading to a decrease in ATP production. The closely related N6,N6-dimethyladenosine has been shown to inhibit the proliferation of L1210 leukemia cells in vitro with an IC50 value of 0.5 µg/ml. Researchers would use this compound in similar cellular assays to dissect these mechanisms further. By comparing its activity to its ribose counterpart, scientists can elucidate how the sugar conformation influences cellular uptake, metabolic activation, and subsequent engagement with downstream pathways like apoptosis or cell cycle control.
Table 2: Research Applications in Cellular Models
| Cellular Model System | Pathway of Interest | Measured Endpoints |
|---|---|---|
| Cancer Cell Lines (e.g., Leukemia, Lung) | Apoptosis, Cell Cycle | Cell Viability (MTT/XTT assay), Caspase Activation, Cell Cycle Analysis (Flow Cytometry) |
| Normal Human Fibroblasts | DNA Damage Response | DNA Damage Foci (γH2AX staining), DNA Repair Protein Recruitment |
Utilization in Organoid and 3D Culture Models for Mechanistic Studies
The use of organoid and 3D culture models has become a vital strategy for bridging the gap between traditional 2D cell culture and in vivo animal models. These systems better recapitulate the complex cell-cell and cell-matrix interactions of native tissues, offering a more physiologically relevant context for studying disease and drug action.
Currently, there are no specific published studies detailing the use of this compound in organoid or 3D culture systems. However, these advanced models are ideal platforms for future investigation of this compound. For example, tumor organoids derived from patients could be used to test the efficacy of this compound in a personalized medicine context. Similarly, intestinal or liver organoids could be employed to study its metabolism and potential tissue-specific toxicity in a more complex, multi-cellular environment than is possible with monolayer cultures. Such studies would be critical for elucidating its mechanism of action in a setting that more closely mimics a human organ.
Employment in Non-Human Animal Models for Mechanism-of-Action and Pharmacodynamic Studies
Non-human animal models are indispensable for evaluating the systemic effects, pharmacokinetics, and pharmacodynamics of novel compounds. While adenosine analogs are frequently tested in animal models , specific in vivo studies for this compound are not documented in the available literature.
For context, research on the related compound N6,N6-dimethyladenosine found that while it inhibited cancer cell proliferation in vitro, it did not demonstrate antitumor activity in vivo, highlighting the importance of animal studies in drug validation. Should this compound show promise in cellular assays, the subsequent step would involve its administration to animal models (e.g., mice, rats) to investigate its mechanism of action and pharmacodynamic effects, such as its impact on tumor growth, immune responses, or other physiological processes. These studies are crucial for understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) and for identifying any potential on-target or off-target effects in a whole-organism context.
As a Precursor or Component in Synthetic Biology Constructs (e.g., modified RNA)
Modified nucleosides are fundamental tools in synthetic biology, used to create nucleic acid constructs with novel properties. Incorporating analogs like this compound into synthetic RNA or DNA can confer resistance to degradation by nucleases, alter the structural conformation of the nucleic acid, or modulate its interactions with proteins.
The ribose form, N6,N6-dimethyladenosine, is a naturally occurring modification in ribosomal RNA (rRNA) and transfer RNA (tRNA), where it plays a role in protein synthesis and tRNA structure. Synthetic oligonucleotides containing N6,N6-dimethyladenosine have been used to study these processes.
While the direct incorporation of this compound into synthetic biology constructs is not yet described in detail in scientific literature, its synthesis from adenosine precursors has been reported. The xylose sugar introduces a significant conformational change compared to the natural ribose sugar. This makes this compound an interesting candidate for creating xeno-nucleic acids (XNAs)—synthetic genetic polymers with altered backbones. Such XNA constructs could be used to build orthogonal biological systems or to develop therapeutic aptamers and siRNAs with enhanced stability and specific binding properties.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Adenosine |
| N6,N6-dimethyladenosine |
| Acadesine |
| Clofarabine |
| Fludarabine phosphate (B84403) |
| Vidarabine |
| Puromycin |
Computational and Theoretical Studies of N6,n6 Dimethyl Xylo Adenosine
Molecular Docking and Ligand-Protein Interaction Prediction
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a small molecule, such as N6,N6-Dimethyl-xylo-adenosine, and a potential protein target.
The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on a function that approximates the free energy of binding. A lower docking score generally indicates a more favorable and stable interaction.
While specific docking studies on this compound are not widely documented, research on analogous compounds provides a framework for predicting its behavior. For instance, studies on the related nucleoside N6,N6-dimethyladenosine have shown its interaction with targets like the A3 adenosine (B11128) receptor and the enzyme ADAM17. Molecular docking simulations of N6,N6-dimethyladenosine with ADAM10 protein, for example, have shown favorable binding energies of less than -7 kcal/mol, suggesting significant binding activity.
For this compound, the key distinguishing feature is the xylose sugar moiety, where the 3'-hydroxyl group is in an "up" or trans position relative to the 2'-hydroxyl and the C4'-C5' bond. This stereochemistry significantly alters the three-dimensional shape of the nucleoside compared to the ribose configuration. Docking studies would be crucial to understand how this altered sugar pucker affects binding to various protein targets. For example, in a study of xylofuranosyluracil analogues targeting metallo-β-lactamases, the 3' position in the xylofuranoside form exhibited the best binding affinity. This suggests that the specific conformation of the xylose sugar can be advantageous for binding in certain active sites.
A hypothetical docking study of this compound against a panel of potential protein targets, such as adenosine receptors or RNA-modifying enzymes, would reveal critical information. The results would predict key interactions, such as hydrogen bonds, hydrophobic interactions, and potential steric clashes, that govern its binding specificity and affinity. The dimethylated N6 group would be expected to form specific hydrophobic and van der Waals interactions, while the xylose hydroxyls would participate in hydrogen bonding networks. The unique orientation of the 3'-hydroxyl group could either facilitate novel interactions or create unfavorable steric hindrance, depending on the topology of the binding pocket.
Table 1: Predicted Interaction Profile from Hypothetical Molecular Docking
| Protein Target Family | Predicted Key Interactions for this compound | Rationale based on Analogues |
| Adenosine Receptors | Hydrophobic interactions with N6-dimethyl group; Hydrogen bonds involving the 2'- and 5'-hydroxyls; Potential steric influence from the 3'-OH. | N6-substituted adenosine analogues are well-known ligands. The xylose moiety may alter subtype selectivity. |
| RNA Methyltransferases | Stacking of the adenine (B156593) ring; Interactions with the N6-dimethyl group; Specific hydrogen bonds with the xylose sugar. | The N6,N6-dimethyladenine base is a known modification in RNA, though the enzyme for its creation is not fully characterized. |
| Kinases | ATP-competitive binding; Hydrogen bonds with the hinge region; Hydrophobic interactions with the N6-dimethyl group. | N6,N6-Dimethyladenosine has been identified as an AKT inhibitor. The xylose sugar may alter the binding mode compared to ribose. |
| Metallo-β-lactamases | Coordination with metal ions via nucleobase and/or hydroxyls; Hydrogen bonding within the active site. | Xylo-nucleoside analogues have shown inhibitory potential against these bacterial enzymes. |
This predictive data is invaluable for prioritizing experimental validation and guiding the design of future studies.
Molecular Dynamics Simulations of this compound and its Biomacromolecular Complexes
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the motion of atoms and molecules over time. This technique is essential for understanding the conformational flexibility of this compound and the stability of its complexes with biological macromolecules like proteins or RNA.
An MD simulation of this compound in an aqueous solution would reveal its preferred three-dimensional structure, the puckering of the xylose ring, and the rotational freedom around the glycosidic bond connecting the sugar to the adenine base. Studies on other xylo-nucleic acids (XNA) have shown they can adopt unusual structures, including ladder-like and left-handed helical forms, which is a significant deviation from the canonical A- or B-form helices of RNA and DNA. An MD simulation would clarify whether a single this compound molecule exhibits similar unique conformational preferences.
When this compound is complexed with a protein, MD simulations can assess the stability of the docked pose, the dynamics of the protein-ligand interactions, and the role of water molecules in mediating the binding. For instance, simulations of the YTHDC1 protein recognizing N6-methyladenosine (m6A) in RNA revealed that structured water molecules are crucial for binding and selectivity. Similar simulations for this compound could identify key water-mediated interactions and assess how the xylose configuration affects the hydration of the binding pocket.
Furthermore, if incorporated into an RNA strand, MD simulations could predict the structural impact of this modified nucleoside. Post-transcriptional modifications are known to alter RNA structure and stability. Simulations on other modified nucleosides, such as N2-dimethylguanosine (m2,2G), have been used to understand their role in stabilizing tRNA structure. For this compound, MD simulations would predict its effect on local RNA duplex stability, the conformation of the sugar-phosphate backbone, and its potential to induce structural switches that could affect RNA-protein interactions.
Table 2: Potential Insights from Molecular Dynamics Simulations
| Simulation System | Key Questions to Address | Expected Outcomes & Significance |
| Isolated Ligand in Water | What are the preferred sugar pucker and glycosidic bond conformations? | Understanding the intrinsic conformational landscape of the molecule, providing a baseline for its bound state. |
| Ligand-Protein Complex | How stable is the binding pose predicted by docking? What are the key stable interactions over time? How does the protein's conformation change upon binding? | Validation of docking results; identification of dynamic interaction networks; understanding the mechanism of action (e.g., allosteric modulation). |
| Modified RNA Duplex | How does the modification affect local RNA structure and stability? Does it alter the helix geometry or flexibility? | Predicting the impact on RNA function, such as altered recognition by RNA-binding proteins or ribosomal machinery. |
These simulations are computationally intensive but offer an unparalleled, atomistic view of the dynamic behavior that governs the biological function of this compound.
Quantum Chemical Calculations for Electronic Properties and Reactivity
Quantum chemical (QC) calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. These methods can compute a wide range of characteristics for this compound, including its charge distribution, orbital energies (HOMO/LUMO), and electrostatic potential. Such properties are fundamental to its reactivity and ability to engage in intermolecular interactions.
For this compound, QC calculations can provide:
Partial Atomic Charges: Understanding the charge distribution across the molecule is critical for predicting electrostatic interactions with protein residues or other nucleic acids. The N6-dimethylation and the xylose hydroxyl groups will significantly influence this distribution.
Molecular Electrostatic Potential (MEP): The MEP map visually represents the electrostatic potential on the surface of the molecule, highlighting electron-rich (negative potential, nucleophilic) and electron-poor (positive potential, electrophilic) regions. This is invaluable for predicting sites of hydrogen bonding and other non-covalent interactions.
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity. The energy of the HOMO relates to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. Studies comparing adenine and 1,10-phenanthroline (B135089) have used this gap to infer relative reactivity.
Conformational Energies: QC calculations can determine the relative energies of different conformations (e.g., different sugar puckers or rotamers around the glycosidic bond), helping to identify the most stable structures that would be prevalent in biological systems.
Studies on related molecules, such as 2',3'-difluorinated xylo-nucleosides, have successfully used ab initio calculations to define their puckering preferences. Similarly, applying these methods to this compound would clarify the intrinsic conformational preferences dictated by its unique stereochemistry and methylation.
Table 3: Predicted Electronic Properties of this compound from Quantum Chemistry
| Property | Predicted Feature | Implication for Biological Activity |
| Partial Charges | Increased negative charge on N1 and N3 of the purine (B94841) ring; localized charges on xylose hydroxyls. | Dictates strength and geometry of hydrogen bonds and electrostatic interactions in a binding pocket. |
| HOMO-LUMO Gap | The energy gap will be an indicator of the molecule's kinetic stability and chemical reactivity. | A smaller gap might suggest higher reactivity, potentially for enzymatic modification or degradation. |
| Dipole Moment | A significant dipole moment arising from the polar hydroxyl and amine groups. | Influences solubility and the overall strength of long-range electrostatic interactions with protein targets. |
| Electrostatic Potential | Negative potential around the purine ring nitrogens and hydroxyl oxygens; positive potential around the N6-methyl protons and hydroxyl hydrogens. | Provides a map for predicting sites of interaction with complementary positive and negative regions in a receptor. |
These theoretical calculations provide a foundational understanding of the molecule's intrinsic properties, which underpins all its biological interactions.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogs
Structure-Activity Relationship (SAR) studies explore how changes in a molecule's structure affect its biological activity. Quantitative Structure-Activity Relationship (QSAR) models take this a step further by creating mathematical equations that correlate structural features (descriptors) with activity. These approaches are vital for optimizing lead compounds in drug discovery.
For this compound, SAR and QSAR studies would involve synthesizing and testing a series of analogues to understand the importance of each part of the molecule. Key structural features to investigate would include:
The N6-substituents: Replacing the two methyl groups with other alkyl or aryl groups would reveal the steric and electronic requirements of a target's N6-binding pocket. SAR studies on adenosine receptor ligands have extensively explored this position.
The Xylose Moiety: Modifications to the xylo-sugar, such as removing or modifying the hydroxyl groups, would clarify their role in binding and selectivity. Studies on 3'- and 5'-modified xylofuranosyladenosine analogues have shown that these positions are critical for affinity at adenosine receptors.
The Purine Core: Alterations to the adenine ring system could improve target specificity or metabolic stability.
A QSAR model for a series of this compound analogues could be developed using various molecular descriptors, such as steric parameters (e.g., molecular volume), electronic parameters (e.g., partial charges), and hydrophobic parameters (e.g., logP). The resulting equation would allow for the prediction of biological activity for newly designed, unsynthesized analogues, thereby accelerating the design-synthesis-test cycle.
Table 4: Hypothetical SAR Study Outline for this compound Analogues
| Analogue Series | Structural Modification | Research Question | Predicted Impact based on Literature |
| Series A: N6-Group Variation | Replace dimethyl with diethyl, cyclopropyl, benzyl, etc. | What is the optimal size and character of the N6-substituent for target affinity? | Activity is expected to be highly sensitive to the N6-substituent, which is a key recognition element for many purine-binding proteins. |
| Series B: Xylose -OH Variation | Deoxygenation at the 2', 3', or 5' position. | Which hydroxyl groups are essential for hydrogen bonding and maintaining the active conformation? | Removal of the 5'-OH can decrease affinity, but this can sometimes be compensated by optimizing other substituents. |
| Series C: Purine Ring Variation | Substitution at the C2 or C8 position of the adenine ring. | Can we enhance selectivity or block metabolic degradation pathways? | C2 substitution in adenosine analogues is a known strategy to modulate receptor subtype selectivity. |
These studies are crucial for transforming a preliminary hit compound into a potent and selective pharmacological tool or therapeutic agent.
Bioinformatics Approaches for Target Identification and Pathway Analysis in Relation to RNA Modifications
Bioinformatics combines biology, computer science, and statistics to analyze and interpret biological data. For a novel compound like this compound, bioinformatics tools are essential for predicting potential protein targets and understanding the biological pathways it might influence, particularly in the context of RNA modifications.
Target Identification: If this compound is hypothesized to be an analogue of a modified RNA nucleoside, its structure can be used to search for potential binding proteins. N6,N6-dimethyladenosine (m6,6A) is a known RNA modification. Bioinformatics databases like MODOMICS provide comprehensive information on RNA modifications, their locations, and the enzymes involved in their synthesis and removal. Although the enzymes for m6,6A are not fully characterized, bioinformatics can identify putative methyltransferases by sequence homology to known enzymes. One could then use the structure of this compound to perform reverse docking against a library of these putative enzymes to identify likely targets.
Pathway Analysis: If experimental data (e.g., from a transcriptomics or proteomics study after treating cells with the compound) becomes available, pathway analysis tools can identify biological processes that are significantly affected. For instance, if this compound were to inhibit a specific kinase, pathway analysis of differentially expressed genes might highlight downstream signaling cascades like the PI3K-Akt pathway, which is known to be inhibited by the related N6,N6-dimethyladenosine.
In the context of RNA modifications, bioinformatics tools play a critical role. For example, if this compound were incorporated into RNA, it could alter the binding sites for specific RNA-binding proteins (RBPs). Bioinformatics can predict RBP binding motifs within transcripts. One could analyze whether the presence of the modified base is predicted to create or disrupt such motifs, thereby generating hypotheses about its impact on RNA splicing, stability, or translation. Tools and databases like RMBase offer resources to explore the functional landscape of RNA modifications.
Table 5: Application of Bioinformatics Tools to Study this compound
| Bioinformatics Approach | Tool/Database Example | Application to this compound |
| Sequence Homology Search | BLAST, ClustalX | Identify putative enzymes (e.g., methyltransferases, nucleoside kinases) that might interact with or process the compound, based on homology to known enzymes that handle similar substrates. |
| Reverse Docking | AutoDock, Schrödinger Suite | Screen the compound against a library of protein structures (e.g., the PDB) to identify a panel of potential off-target and on-target binding partners. |
| RNA Modification Databases | MODOMICS, RMBase | Determine if the N6,N6-dimethyladenine moiety is found in specific RNA types or locations, providing clues to its potential function and the enzymes that regulate it. |
| Pathway Analysis | KEGG, Reactome | Analyze gene expression or proteomic data from cells treated with the compound to identify enriched biological pathways and molecular functions that are perturbed. |
| RBP Binding Site Prediction | RBPmap, oRNAment | Predict if the incorporation of this compound into an RNA sequence would alter predicted binding sites for RNA-binding proteins. |
These bioinformatics strategies provide a powerful, systems-level approach to generating and refining hypotheses about the molecular mechanisms and biological roles of this compound.
Future Directions and Emerging Research Avenues for N6,n6 Dimethyl Xylo Adenosine
Exploration of Novel Biological Targets and Undiscovered Mechanisms
The structural similarity of N6,N6-Dimethyl-xylo-adenosine to adenosine (B11128) and its analogs suggests a high probability of interaction with a range of biological macromolecules. Future research should prioritize the systematic identification of its direct binding partners to uncover its mechanism of action. While the ribose form (N6,N6-dimethyladenosine) is known to inhibit AKT signaling, it is crucial to determine if the xylose isomer retains this activity or acquires new targets. The altered sugar pucker of the xylose moiety could lead to differential binding affinities for enzyme active sites or allosteric pockets.
Key areas for investigation include:
Kinase Profiling: A comprehensive screening against a panel of human kinases is essential to determine its selectivity profile. This could reveal unexpected inhibitory activities against other kinases involved in cell proliferation, survival, and inflammation.
Adenosine Receptor Modulation: As an adenosine analog, its potential to act as an agonist or antagonist at A1, A2A, A2B, and A3 adenosine receptors should be thoroughly investigated.
RNA and DNA Processing Enzymes: Given that related nucleoside analogs interfere with DNA synthesis and RNA metabolism, exploring interactions with polymerases, helicases, nucleases, and ligases is a logical next step. The presence of N6,N6-dimethyladenosine in the tRNA of organisms like Mycobacterium bovis BCG suggests that enzymes involved in tRNA synthesis and function could be potential targets.
Integration with Advanced Systems Biology and Multi-Omics Approaches
To move beyond a single-target perspective, the cellular impact of this compound must be assessed on a global scale. Systems biology, through the integration of multiple "omics" datasets, provides a powerful framework for building a comprehensive understanding of a compound's functional role. This approach can elucidate the compound's mechanism of action, identify biomarkers of response, and uncover potential off-target effects.
Future multi-omics studies should include:
Transcriptomics (RNA-Seq): To identify genes and signaling pathways whose expression is significantly altered upon treatment with the compound.
Proteomics: To quantify changes in protein abundance and post-translational modifications (e.g., phosphorylation), which can directly reveal the impact on signaling cascades like the AKT pathway.
Metabolomics: To map the metabolic rewiring induced by the compound, particularly in pathways involving purine (B94841) metabolism.
By integrating these data, researchers can construct detailed network models to predict novel functions and generate new, testable hypotheses about the compound's role in cellular processes.
Development of Advanced Research Probes and Biosensors Incorporating this compound
To directly visualize and track this compound within a cellular environment, it is necessary to develop tagged versions of the molecule. Creating chemical probes and biosensors would enable precise studies of its uptake, subcellular localization, and dynamic interactions with its biological targets.
Key development avenues include:
Fluorescent Probes: Attaching a fluorophore to the this compound molecule, potentially via a linker arm similar to strategies used for other adenosine receptor ligands, would allow for its visualization using fluorescence microscopy. This could reveal its accumulation in specific organelles or cellular compartments.
Affinity-Based Probes: Immobilizing the compound on a solid support or tagging it with biotin (B1667282) would facilitate pull-down assays coupled with mass spectrometry to identify its binding partners from cell lysates.
Click Chemistry Handles: Incorporating a bioorthogonal handle, such as an alkyne or azide (B81097) group, would allow for in-situ labeling and tracking of the molecule as it engages with its targets within living cells.
These advanced tools would be instrumental in validating targets identified through omics approaches and in studying the kinetics of target engagement in real-time.
Potential Roles in Epigenetics and RNA Modification Research (beyond known RNA modifications)
The field of epitranscriptomics, which studies the role of RNA modifications in regulating gene expression, is rapidly expanding. N6-methyladenosine (m6A) is the most prevalent internal mRNA modification, dynamically regulated by specific methyltransferases ('writers') and demethylases ('erasers'). While N6,N6-dimethyladenosine (m6,6A) is a known modification, particularly at the 3'-end of rRNA, and has been found in bacterial tRNA, the potential of its xylo-analog as a research tool is untapped.
Future research should explore:
Probing 'Writer' and 'Eraser' Enzymes: The unnatural xylose sugar may make this compound a selective inhibitor or a unique substrate for the enzymes that manage adenosine methylation. It could be used to probe the substrate specificity of these enzymes and help distinguish between different members of the methyltransferase or demethylase families.
Investigating Novel Modifications: The recent discovery of other dual-methylated adenosines, such as 1,N6-dimethyladenosine (m1,6A) in tRNA, demonstrates that our understanding of the "RNA modification code" is incomplete. Synthetic analogs like this compound could be instrumental in searching for and characterizing the enzymes responsible for these novel modifications.
Modulating RNA Structure and Function: Incorporation of this analog into synthetic oligonucleotides could be used to study how a xylose-based, dimethylated nucleotide affects RNA structure, stability, and its interactions with RNA-binding proteins, potentially disrupting pathological RNA-protein interactions.
Addressing Unanswered Questions and Research Gaps in Xylo-nucleoside Biology
Xylo-nucleic acid (XyloNA) is a synthetic genetic polymer that has garnered interest in synthetic biology and studies on the origin of life. However, many fundamental questions about the biology of xylo-nucleosides remain. Studying a specific, modified analog like this compound can provide valuable insights into these broader questions.
Critical research gaps that can be addressed include:
Enzymatic Recognition: How do cellular enzymes, particularly polymerases, nucleases, and kinases, interact with a xylose-based nucleotide? Determining whether this compound can be phosphorylated by cellular kinases or incorporated into nucleic acids by polymerases is a critical unanswered question.
Structural Impact on Duplexes: Research on XyloNA indicates that it can form stable duplexes, but its helical parameters differ from those of DNA and RNA. Investigating how the N6,N6-dimethyl modification influences the structure and thermal stability of XyloNA duplexes would provide crucial data for the design of novel nucleic acid-based tools and therapeutics.
Cellular Uptake and Metabolism: The mechanisms by which xylo-nucleosides are transported into cells and their subsequent metabolic fate are poorly understood. Characterizing the transporters involved and the metabolic pathways that process this compound is essential for understanding its bioavailability and mechanism of action.
Table 1: Future Research Directions and Methodologies
| Section | Research Direction | Key Methodologies |
|---|---|---|
| 8.1 | Novel Target Identification | Kinase screening panels, receptor binding assays, enzymatic assays with polymerases and nucleases. |
| 8.2 | Systems-Level Analysis | RNA-Seq (Transcriptomics), Mass Spectrometry (Proteomics, Metabolomics), network biology analysis. |
| 8.3 | Development of Research Tools | Organic synthesis, fluorescence microscopy, affinity purification-mass spectrometry (AP-MS), click chemistry. |
| 8.4 | Epigenetic/Epitranscriptomic Probing | In vitro assays with methyltransferases and demethylases, structural biology (X-ray, NMR), synthesis of modified oligonucleotides. |
| 8.5 | Xylo-nucleoside Biology | In vitro polymerase extension assays, thermal melting analysis (UV-Vis), circular dichroism (CD), cell-based uptake and metabolism studies. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
